molecular formula C16H13ClF3NO2 B1210922 CTB

CTB

Cat. No.: B1210922
M. Wt: 343.73 g/mol
InChI Key: YDXZSNHARVUYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound known as N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide, commonly referred to as CTB, is a small molecule activator of the histone acetyltransferase enzyme p300. This compound has garnered significant interest due to its ability to modulate chromatin acetylation, which plays a crucial role in gene expression regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide typically involves the reaction of 4-chloro-3-trifluoromethyl aniline with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

On an industrial scale, the production of N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated purification systems are common practices to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study chromatin acetylation and gene expression.

    Biology: Employed in cell biology to investigate the role of histone acetylation in cellular processes.

    Medicine: Potential therapeutic agent for treating diseases related to epigenetic dysregulation, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by activating the histone acetyltransferase enzyme p300. This activation leads to the acetylation of histone proteins, resulting in the relaxation of chromatin structure and subsequent activation of gene transcription. The molecular targets include histone proteins and other transcription factors involved in gene regulation .

Comparison with Similar Compounds

N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide is unique due to its high specificity and potency as a p300 activator. Similar compounds include:

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXZSNHARVUYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016272
Record name N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451491-47-7
Record name N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CTB
Reactant of Route 2
Reactant of Route 2
CTB
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
CTB
Reactant of Route 4
Reactant of Route 4
CTB
Reactant of Route 5
Reactant of Route 5
CTB
Reactant of Route 6
Reactant of Route 6
CTB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.